[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride
Description
[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride (CAS: 1609388-44-4) is a chiral pyrrolidine derivative with a dimethylamino substituent at the 4-position and a methanol group at the 2-position of the pyrrolidine ring. Its molecular formula is C₇H₁₈Cl₂N₂O, with a molecular weight of 217.14 g/mol . The compound is supplied as a dihydrochloride salt, enhancing its solubility in aqueous environments compared to its free base form. It is classified under GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation), necessitating precautions during handling .
Properties
IUPAC Name |
[(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9(2)7-3-6(5-10)8-4-7;;/h6-8,10H,3-5H2,1-2H3;2*1H/t6-,7+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUWFDDZDZIZMH-AUCRBCQYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(NC1)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1C[C@H](NC1)CO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a substitution reaction, often using dimethylamine as a reagent.
Attachment of the Methanol Moiety: The methanol group is added through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or methanol moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of [(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Analog: [(2S,4S)-4-(Dimethylamino)-2-pyrrolidinyl]methanol Dihydrochloride
CAS : 1609388-29-5
Molecular Formula : C₇H₁₈Cl₂N₂O
Molecular Weight : 217.14 g/mol
Purity : 95%
This stereoisomer differs only in the configuration at the 4-position of the pyrrolidine ring (4S vs. 4R). The stereochemical variation significantly impacts biological activity and binding affinity to chiral targets. For example, in receptor-ligand interactions, the spatial arrangement of the dimethylamino group may alter efficacy or selectivity. Both compounds share identical molecular weights and purity levels, suggesting comparable synthetic challenges .
Substituent Variant: [(2S,4S)-4-Amino-2-pyrrolidinyl]methanol Dihydrochloride
CAS : 1207376-36-0
Molecular Formula : C₅H₁₄Cl₂N₂O
Molecular Weight : 189.08 g/mol
Stereochemistry : (2S,4S)
This compound replaces the dimethylamino group with a primary amine (-NH₂). However, the lower molecular weight (189.08 vs. 217.14) may reduce lipophilicity, affecting membrane permeability in biological systems.
Structural Analog: (2S)-2,5-Diaminopentanamide Dihydrochloride
CAS : 71697-89-7
Molecular Formula : C₅H₁₃N₃O·(HCl)₂
Molecular Weight : 214.09 g/mol
This linear diaminopentanamide lacks the cyclic pyrrolidine structure, resulting in different conformational flexibility. The dihydrochloride salt form enhances solubility, similar to the target compound. Applications may diverge toward peptide synthesis or as a linker in drug conjugates.
Heterocyclic Analog: 4-(Diphenylmethoxy)piperidine Hydrochloride
CAS: 65214-86-0 Molecular Formula: C₁₈H₂₁NO·HCl Molecular Weight: 303.83 g/mol
This piperidine derivative features a bulky diphenylmethoxy group, increasing hydrophobicity (logP) compared to the target compound. The single hydrochloride salt reduces solubility relative to dihydrochloride forms. Such structural differences make it more suitable for central nervous system (CNS) drug candidates targeting lipophilic environments .
Indoline-Based Analog: 3,3-Dimethylindolin-4-amine Dihydrochloride
CAS : OMXX-277843-01
Molecular Formula : C₁₀H₁₆Cl₂N₂
Molecular Weight : 235.15 g/mol
The indoline core introduces aromaticity and planarity, contrasting with the non-aromatic pyrrolidine ring. The higher molecular weight (235.15 vs. 217.14) and lack of a hydroxyl group may reduce water solubility. Such compounds are often explored in kinase inhibitors or fluorescent probes due to their extended π-systems .
Comparative Data Tables
Table 1: Molecular and Physicochemical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | 1609388-44-4 | C₇H₁₈Cl₂N₂O | 217.14 | (2S,4R) | Dimethylamino, methanol |
| [(2S,4S)-4-(Dimethylamino) analog] | 1609388-29-5 | C₇H₁₈Cl₂N₂O | 217.14 | (2S,4S) | Dimethylamino, methanol |
| [(2S,4S)-4-Amino analog] | 1207376-36-0 | C₅H₁₄Cl₂N₂O | 189.08 | (2S,4S) | Amino, methanol |
| 4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | - | Diphenylmethoxy |
Table 2: Hazard Profiles
| Compound Name | GHS Hazard Statements | Key Precautions |
|---|---|---|
| Target Compound | H302, H315, H319 | Avoid inhalation; use PPE for eyes/skin |
| [(2S,4S)-4-Amino analog] | Not classified | General lab precautions |
| (2S)-2,5-Diaminopentanamide dihydrochloride | Not classified | Avoid dust formation |
Key Findings and Implications
- Stereochemistry Matters : The (2S,4R) configuration in the target compound likely optimizes interactions with chiral biological targets compared to its (2S,4S) stereoisomer .
- Substituent Effects: The dimethylamino group enhances steric bulk and basicity relative to primary amines, influencing reactivity and toxicity .
- Salt Form Advantages : Dihydrochloride salts improve aqueous solubility, critical for drug formulation .
- Commercial Limitations : Discontinuation in supplier catalogs suggests challenges in synthesis or shifting market demand .
Biological Activity
[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications in research and medicine.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a dimethylamino group and a methanol moiety, forming a dihydrochloride salt. This structure is crucial for its solubility and reactivity in biological systems.
Molecular Formula: C7H18Cl2N2O
CAS Number: 1609388-44-4
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring: Cyclization reactions are employed using suitable precursors.
- Introduction of the Dimethylamino Group: This is achieved through substitution reactions with dimethylamine.
- Attachment of the Methanol Moiety: Nucleophilic substitution methods are used.
- Formation of the Dihydrochloride Salt: The final step involves reacting the compound with hydrochloric acid to yield the dihydrochloride form.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes, which is critical in drug development .
- Receptor Binding: It may bind to certain receptors, altering their activity and influencing physiological responses.
1. Enzyme Inhibition Studies
Recent research has highlighted the compound's role as an enzyme inhibitor. For instance, it has shown promise in inhibiting the SARS-CoV-2 3CL protease, a key enzyme in the coronavirus replication cycle. The inhibition constant (Ki) was determined to be approximately 0.27 nM, indicating potent inhibitory activity .
2. Therapeutic Potential
This compound has been explored for its therapeutic effects in various conditions:
- Antiviral Activity: Its ability to inhibit viral enzymes positions it as a candidate for antiviral drug development.
- Potential Use in Diabetes Management: The compound is being investigated as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which plays a role in glucose metabolism .
Case Study 1: SARS-CoV-2 Inhibition
In studies conducted during the COVID-19 pandemic, this compound was found to effectively inhibit the activity of the SARS-CoV-2 3CLpro enzyme. This discovery led to further investigations into its potential as an antiviral agent.
Case Study 2: DPP-4 Inhibitor Research
Research focusing on DPP-4 inhibitors has shown that compounds similar to this compound can enhance insulin secretion and improve glycemic control in diabetic models .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]ethanol | Ethanol moiety instead of methanol | Moderate enzyme inhibition |
| [(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]propanol | Propanol group | Limited research available |
The unique stereochemistry and dihydrochloride form of [(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol provide it with distinct properties compared to similar compounds.
Q & A
Basic: What analytical methods are recommended for assessing the purity and structural integrity of [(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride?
Methodological Answer:
- HPLC-UV Analysis : Use reversed-phase HPLC with UV detection (λmax ~230 nm) and a C18 column. Compare retention times against certified reference standards. Batches with >98% purity are typically acceptable for research .
- Spectroscopic Confirmation :
- NMR : Analyze - and -NMR spectra to confirm stereochemistry and functional groups. For example, dimethylamino protons appear as singlets near δ 2.2–2.5 ppm, while pyrrolidine ring protons show coupling patterns consistent with the (2S,4R) configuration .
- IR Spectroscopy : Look for characteristic bands such as O-H stretching (~3200–3500 cm) and tertiary amine vibrations (~2800–3000 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H] at m/z calculated for CHNO·2HCl).
Advanced: How can enantiomeric impurities in this compound be resolved and quantified?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA or IB) with polar organic mobile phases (e.g., ethanol:methanol:diethylamine, 90:10:0.1 v/v). Monitor resolution of (2S,4R) vs. (2R,4S) diastereomers .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction. For analogs like [(2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride], this method resolves stereochemical ambiguities .
- Dynamic Nuclear Polarization (DNP) NMR : Enhances sensitivity for detecting trace enantiomeric impurities (<0.5%) in solid-state samples .
Basic: What experimental protocols ensure stability during long-term storage of this compound?
Methodological Answer:
- Storage Conditions : Store at -20°C in airtight, light-protected containers under inert gas (N) to prevent hygroscopic degradation .
- Stability Monitoring :
- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity for 6 months. Analyze degradation via HPLC every 30 days. Acceptable degradation thresholds are <5% .
- Thermogravimetric Analysis (TGA) : Measure weight loss upon heating (e.g., 25–200°C) to assess thermal stability. Sharp decomposition above 150°C suggests robust storage below this threshold .
Advanced: How can researchers identify and profile trace impurities in synthesized batches of this compound?
Methodological Answer:
- LC-MS/MS Profiling : Use a Q-TOF mass spectrometer in positive ion mode. Detect impurities such as:
- Reference Standards : Compare against known impurities like (2S,4S)- or (2R,4R)-isomers. For example, aminopterin derivatives (e.g., 4-aminofolic acid) are structurally relevant impurities requiring quantification .
- Ion Chromatography (IC) : Quantify residual chloride ions (from dihydrochloride salt formation) to ensure stoichiometric consistency .
Advanced: What computational strategies model the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to enzymes like purine nucleoside phosphorylase (PNP). The dimethylamino group may form hydrogen bonds with catalytic residues (e.g., Glu201 in PNP) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between stereoisomers to rationalize enantioselective activity .
Basic: What synthetic routes are validated for this compound?
Methodological Answer:
- Stepwise Synthesis :
- Chiral Epoxide Opening : React (2S,4R)-4-azidopyrrolidine-2-carboxylate with dimethylamine to install the dimethylamino group .
- Reduction of Ester to Alcohol : Use LiAlH or NaBH to reduce the carboxylate to methanol.
- Salt Formation : Treat with HCl gas in methanol to precipitate the dihydrochloride salt .
- Quality Control : Monitor reaction progress via TLC (R ~0.3 in CHCl:MeOH 9:1) and intermediate characterization by -NMR .
Advanced: How do researchers address contradictions in biological activity data for this compound across studies?
Methodological Answer:
- Meta-Analysis Framework :
- Standardize Assay Conditions : Normalize data against common controls (e.g., IC values in PNP inhibition assays) .
- Evaluate Stereochemical Purity : Re-test disputed batches with chiral HPLC to rule out enantiomeric contamination .
- Cross-Validate with Orthogonal Methods : Compare enzyme inhibition (e.g., UV-spectrophotometry) with cellular assays (e.g., luciferase-based viability tests) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
